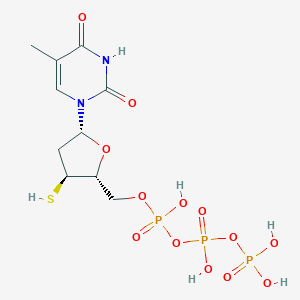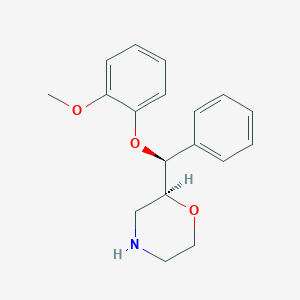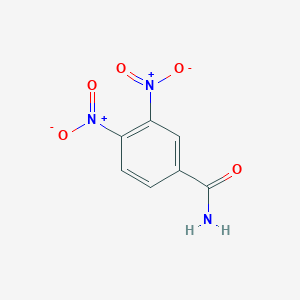
3,4-二硝基苯甲酰胺
描述
3,4-Dinitrobenzamide is an organic compound with the molecular formula C7H5N3O4. It is a derivative of benzamide, where two nitro groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
科学研究应用
3,4-Dinitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer agents.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
3,4-Dinitrobenzamide and its derivatives are known to target decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) , an essential enzyme in Mycobacterium tuberculosis . DprE1 is involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, by inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a compromised cell wall in the bacteria
Biochemical Pathways
The primary biochemical pathway affected by 3,4-Dinitrobenzamide is the arabinogalactan synthesis pathway . By inhibiting DprE1, the compound disrupts this pathway, leading to a compromised bacterial cell wall and ultimately, bacterial death .
Pharmacokinetics
PR-104 is rapidly metabolized to its active form, PR-104A, which is further reduced to its cytotoxic metabolites in hypoxic cells and by aldo-keto reductase 1C3 in some tumors . It’s important to note that the pharmacokinetics of 3,4-Dinitrobenzamide may differ and further studies are needed to fully understand its ADME properties.
Result of Action
The primary result of 3,4-Dinitrobenzamide’s action is the inhibition of DprE1, leading to a compromised bacterial cell wall and bacterial death . In addition, some derivatives of 3,5-Dinitrobenzamide have shown potent antifungal activity against Candida spp., suggesting a potential role in antifungal therapy .
Action Environment
The action of 3,4-Dinitrobenzamide and its derivatives can be influenced by various environmental factors. For instance, the activation of related prodrugs like PR-104 is influenced by the level of hypoxia in the tumor environment . .
生化分析
Biochemical Properties
3,4-Dinitrobenzamide interacts with various enzymes, proteins, and other biomolecules. It is known to be reduced by nitroreductase enzymes, which convert nitroaromatic prodrugs to a cytotoxic form . The highest activity was observed for the reduction of CB1954 (5- (1-aziridinyl)-2,4-dinitrobenzamide) .
Cellular Effects
The effects of 3,4-Dinitrobenzamide on cells are significant. It is known to generate cytotoxic species, which can have profound effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3,4-Dinitrobenzamide exerts its effects at the molecular level through a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is activated by reduction to hydroxylamine and amine metabolites .
Temporal Effects in Laboratory Settings
Over time, the effects of 3,4-Dinitrobenzamide can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 3,4-Dinitrobenzamide vary with different dosages in animal models . Studies have shown that it can have threshold effects and can also cause toxic or adverse effects at high doses.
Metabolic Pathways
3,4-Dinitrobenzamide is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
3,4-Dinitrobenzamide is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 3,4-Dinitrobenzamide and any effects on its activity or function are important aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dinitrobenzamide can be synthesized through the nitration of benzamide. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3rd and 4th positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of 3,4-Dinitrobenzamide may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.
化学反应分析
Types of Reactions: 3,4-Dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed:
Reduction: 3,4-Diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3,4-Dinitrobenzoic acid and ammonia.
相似化合物的比较
3,5-Dinitrobenzamide: Similar in structure but with nitro groups at the 3rd and 5th positions.
4-Nitrobenzamide: Contains a single nitro group at the 4th position.
3-Nitrobenzamide: Contains a single nitro group at the 3rd position.
Comparison: 3,4-Dinitrobenzamide is unique due to the presence of two nitro groups at adjacent positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties in terms of reduction potential, substitution patterns, and overall stability.
属性
IUPAC Name |
3,4-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXPRIRONCXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625565 | |
| Record name | 3,4-Dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98604-39-8 | |
| Record name | 3,4-Dinitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98604-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dinitrobenzamide interact with Glutathione S-Transferase (GST), and what are the downstream effects?
A1: 3,4-Dinitrobenzamide acts as a specific substrate for GST []. When incorporated onto CdTe/ZnTe quantum dots, it quenches their fluorescence. GST catalyzes the nucleophilic substitution of reduced glutathione onto the para-nitro group of 3,4-Dinitrobenzamide. This reaction removes the quenching effect, leading to a significant increase in fluorescence. This property allows for the sensitive and selective detection of GST activity, both in vitro and in living cells [].
Q2: What makes 3,4-Dinitrobenzamide a suitable molecule for developing imaging probes?
A2: 3,4-Dinitrobenzamide's ability to quench fluorescence, coupled with the specific enzymatic activity of GST that reverses this quenching, makes it a powerful tool for imaging. This approach allows for a highly specific signal with low background noise, enabling the visualization of GST activity in living cells with high sensitivity []. This strategy can be applied to study GST's role in various cellular processes and diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



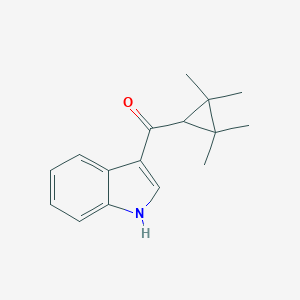
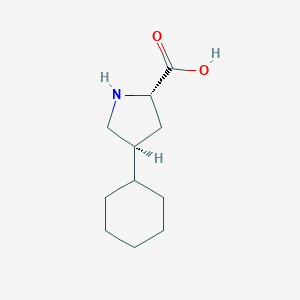
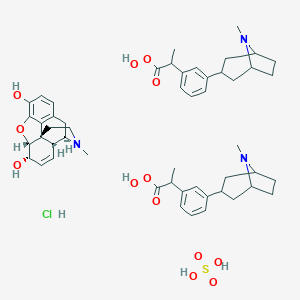
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)

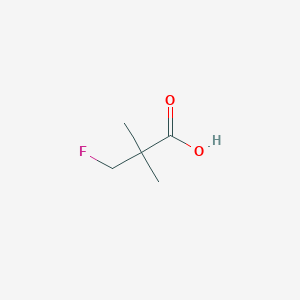
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid](/img/structure/B149689.png)
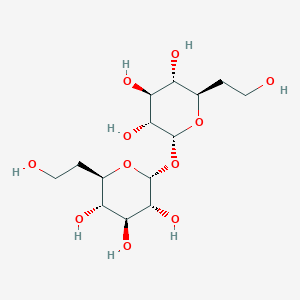
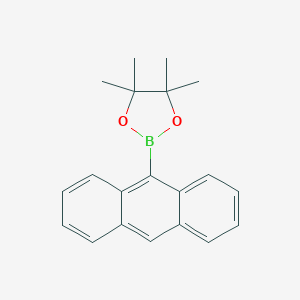
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
